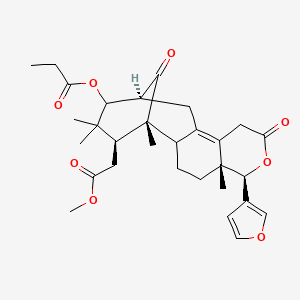
Khayasin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Khayasin C is a naturally occurring limonoid, a class of tetranortriterpenoids, derived from the seeds of the mangrove species Xylocarpus moluccensis. This compound is part of the mexicanolide group of limonoids, known for their complex molecular structures and significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Khayasin C involves multiple steps, starting from simpler organic molecules. The enantioselective total synthesis of this compound has been achieved through a series of reactions including aldol condensations, cyclizations, and oxidations. Key steps often involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, particularly the seeds of Xylocarpus moluccensis .
Analyse Chemischer Reaktionen
Types of Reactions
Khayasin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
Khayasin C has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential insecticidal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Explored for its use in developing natural insecticides and other bioactive products.
Wirkmechanismus
The mechanism of action of Khayasin C involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to its insecticidal activity. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways, although the exact molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Khayasin C is unique among limonoids due to its specific molecular structure and biological activities. Similar compounds include:
Proceranolide: Another mexicanolide with similar insecticidal properties.
Mexicanolide: Known for its complex structure and biological activities.
Angolensic Acid Methyl Ester: Exhibits similar biological activities but differs in its molecular structure.
This compound stands out due to its potent insecticidal activity and its potential therapeutic applications, making it a compound of significant interest in various fields of research .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C30H38O8 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-22(31)37-27-18-12-17-19(30(5,25(18)34)21(28(27,2)3)14-23(32)35-6)8-10-29(4)20(17)13-24(33)38-26(29)16-9-11-36-15-16/h9,11,15,18-19,21,26-27H,7-8,10,12-14H2,1-6H3/t18-,19?,21+,26+,27?,29-,30-/m1/s1 |
InChI-Schlüssel |
SXDJQLIGPRXBTP-FWRVHKANSA-N |
Isomerische SMILES |
CCC(=O)OC1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Kanonische SMILES |
CCC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)
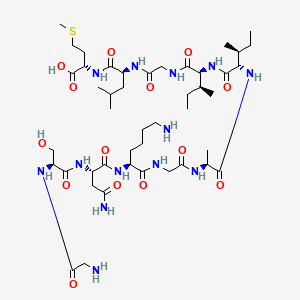
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
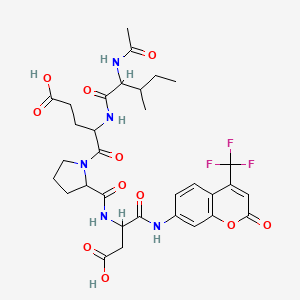
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)
![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
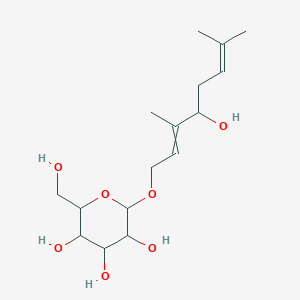
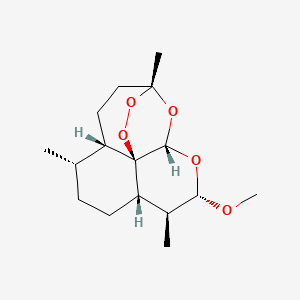

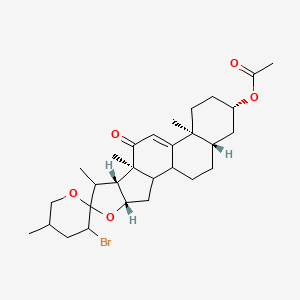

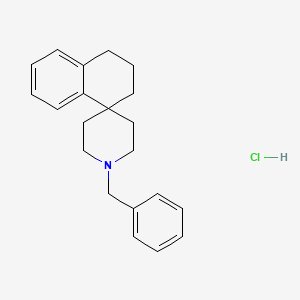
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)